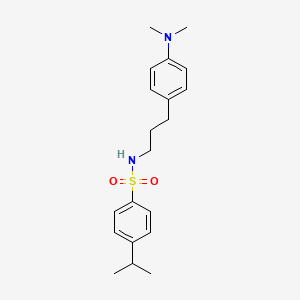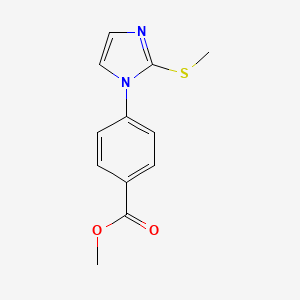![molecular formula C11H13N3OS B2970207 3-isobutyl-2-mercaptopyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 929975-07-5](/img/structure/B2970207.png)
3-isobutyl-2-mercaptopyrido[2,3-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isobutyl-2-mercaptopyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic organic compound belonging to the pyrido[2,3-d]pyrimidine family This compound features a pyrimidine ring fused to a pyridine ring, with an isobutyl group and a thiol group attached to the pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-isobutyl-2-mercaptopyrido[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, starting with the construction of the pyrido[2,3-d]pyrimidine core. One common approach is the cyclization of appropriately substituted pyrimidines under acidic or basic conditions. The isobutyl group can be introduced through alkylation reactions, while the thiol group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-throughput techniques. The choice of reagents, solvents, and reaction conditions is optimized to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 3-Isobutyl-2-mercaptopyrido[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiol group to a sulfonic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the pyrimidinone ring.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Reduced pyrimidinone derivatives.
Substitution: Alkylated pyrimidinone derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3-isobutyl-2-mercaptopyrido[2,3-d]pyrimidin-4(3H)-one serves as a versatile intermediate for the synthesis of more complex molecules
Biology: In biological research, this compound has been studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its ability to interact with biological targets makes it a promising candidate for further research and development.
Industry: In industry, this compound can be used as a building block for the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 3-isobutyl-2-mercaptopyrido[2,3-d]pyrimidin-4(3H)-one exerts its effects involves its interaction with specific molecular targets. The thiol group can form disulfide bonds with cysteine residues in proteins, potentially altering their function. The pyrimidinone ring can interact with nucleic acids, affecting gene expression and cellular processes.
Molecular Targets and Pathways:
Proteins: Interaction with cysteine residues in enzymes or structural proteins.
Nucleic Acids: Binding to DNA or RNA, affecting transcription and translation.
Comparación Con Compuestos Similares
Thieno[2,3-d]pyrimidin-4(3H)-one: Similar structure but with a thiophene ring instead of a pyridine ring.
Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives: Various derivatives with different substituents on the pyrimidinone ring.
Uniqueness: 3-Isobutyl-2-mercaptopyrido[2,3-d]pyrimidin-4(3H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to other pyrido[2,3-d]pyrimidin-4(3H)-one derivatives.
Propiedades
IUPAC Name |
3-(2-methylpropyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-7(2)6-14-10(15)8-4-3-5-12-9(8)13-11(14)16/h3-5,7H,6H2,1-2H3,(H,12,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQXDHCDCMQKHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(NC1=S)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-methoxyphenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2970125.png)




![1-(4-chlorobenzyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2970131.png)



![N-[1-(3-methyl-1-benzofuran-2-yl)ethylidene]hydroxylamine](/img/structure/B2970139.png)


![N-[2-[4-[(1-Methylimidazol-2-yl)methoxy]phenyl]ethyl]prop-2-enamide](/img/structure/B2970146.png)

